molecular formula C10H14N2O B11756642 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal

Cat. No.: B11756642
M. Wt: 178.23 g/mol
InChI Key: FBHJLBDDCFSXRZ-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal is a heterocyclic aldehyde featuring a fused imidazo[1,2-a]pyridine core with a saturated bicyclic system (5,6,7,8-tetrahydro substitution).

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal

InChI

InChI=1S/C10H14N2O/c1-8(7-13)9-6-12-5-3-2-4-10(12)11-9/h6-8H,2-5H2,1H3

InChI Key

FBHJLBDDCFSXRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CN2CCCCC2=N1

Origin of Product

United States

Preparation Methods

Pictet–Spengler Cyclization for Core Formation

The tetrahydroimidazo[1,2-a]pyridine core is frequently constructed via Pictet–Spengler cyclization, a reaction between histamine derivatives and carbonyl compounds. For example, histamine hydrochloride reacts with paraformaldehyde under acidic conditions to yield the bicyclic tetrahydroimidazo[4,5-c]pyridine intermediate. This intermediate undergoes subsequent alkylation or acylation at the secondary amine position using alkyl bromides or acid chlorides in solvents like acetonitrile or dimethoxyethane. Functionalization at the C4 position is achieved by substituting benzaldehyde derivatives during the cyclization step, enabling structural diversity.

Aldehyde Functionalization via Oxidation

Post-cyclization, the propanal group is introduced through oxidation of a propanol precursor. Manganese dioxide or Swern oxidation conditions are typically employed, though over-oxidation to carboxylic acids remains a challenge. Yields for this step range from 60–75%, depending on the steric hindrance of the intermediate.

Multi-Component Reaction Strategies

Meldrum’s Acid-Mediated Protocol

A scalable three-component reaction involving Meldrum’s acid, 2-aminopyridine, and aldehydes enables efficient synthesis of imidazo[1,2-a]pyridine derivatives. This method proceeds via a Michael-type addition, followed by cyclization and decarboxylation. The protocol is adaptable to parallel synthesis, with demonstrated success in generating a 2000-member library of propionic acid amides. Key advantages include:

  • Short reaction times (2–4 hours under reflux)

  • High functional group tolerance (electron-rich and electron-poor aldehydes)

  • Yields : 65–85% for propionaldehyde derivatives.

Solvent and Catalyst Optimization

Replacing traditional solvents like DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) improves environmental compatibility without sacrificing yield. Catalytic iodine (10 mol%) in micellar media enhances reaction rates by facilitating imine tautomerization and oxidative aromatization.

Metal-Free Catalytic Methods

Iodine-Catalyzed Cyclization

Iodine serves as a low-cost, non-toxic catalyst for constructing the imidazo[1,2-a]pyridine scaffold. In a representative procedure, 2-aminopyridine reacts with acetophenones in cyclohexane under ambient conditions, achieving 70–90% yields. The mechanism involves:

  • Enolization of the ketone

  • Iodine-mediated electrophilic activation

  • Intramolecular cyclization and aromatization .

Mechanochemical Synthesis

Grinding 2-aminopyridine with bromomalonaldehyde in a ball mill produces 3-carbaldehyde-substituted derivatives in 15 minutes at room temperature. This solvent-free approach eliminates waste and achieves 82–88% yields, making it ideal for green chemistry applications.

Patent-Based Synthetic Routes

Bromo-Imidazo Pyridine Intermediate

A Chinese patent (CN104370898A) discloses a route starting from 6-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid. Condensation with piperazine derivatives using EDCI/HOBt coupling agents yields advanced intermediates, which are reduced to the propanal via lithium aluminum hydride.

Piperazine Ring Incorporation

The patent emphasizes introducing piperazine moieties to enhance antitumor activity. For example, reacting the bromo intermediate with 4-(3-trifluoromethylpyridin-2-yl)piperazine in DMF achieves 78% conversion.

Comparative Analysis of Preparation Methods

MethodCatalyst/SolventYield (%)Time (h)Scalability
Pictet–SpenglerHCl/MeOH60–7524Moderate
Meldrum’s AcidNone/CH3CN65–852–4High
Iodine CatalysisI2/Cyclohexane70–901–3High
MechanochemicalNone/Solvent-free82–880.25Moderate
Patent RouteEDCI/DMF70–7812Low

Key Observations :

  • Metal-free methods (iodine, mechanochemical) offer superior yields and shorter reaction times.

  • Meldrum’s acid protocol is optimal for generating structural diversity at scale.

  • Patent routes prioritize functionalization for bioactivity but suffer from lower scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aldehyde group, using reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products

    Oxidation: Corresponding carboxylic acid derivatives.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to stem from its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The aldehyde in 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal enhances electrophilicity compared to the hydroxyl group in its ethanol analog, making it more reactive in nucleophilic additions (e.g., forming Schiff bases) . Ester derivatives (e.g., ethyl carboxylates) exhibit higher stability and are frequently used in coordination chemistry, as seen in iridium complexes .

The propanal derivative’s aldehyde group could serve as a reactive handle for covalent binding to target proteins. Sulfonamide derivatives (e.g., CAS 2034299-61-9) show enhanced hydrophobicity and electronic effects due to the trifluoromethyl group, which may improve membrane permeability .

Synthetic Accessibility :

  • One-pot syntheses of tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., 61% yield for bromophenyl-substituted compounds) suggest feasible routes to propanal derivatives via oxidation of alcohol precursors or aldehyde-introducing reactions .

Physicochemical and Computational Data

Property This compound (Inferred) 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol Ethyl Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Molecular Formula C₉H₁₂N₂O C₈H₁₂N₂O C₉H₁₃N₃O₂・2HCl・0.5H₂O
Molecular Weight ~164.16 166.11 277.14
XlogP ~0.9 (estimated) 0.3 Not reported
Hydrogen Bond Donors 1 (aldehyde H) 1 (hydroxyl) 2 (amine, hydrate)
Topological Polar Surface Area ~38 Ų (similar to ethanol analog) 38 Ų 75 Ų (ester and hydrate)

Stability and Reactivity

  • Aldehyde vs. Alcohol: The propanal derivative is expected to be less stable than its ethanol analog due to the aldehyde’s susceptibility to oxidation and polymerization. Stabilization strategies (e.g., formulation as a hydrate or protection as an acetal) may be necessary .
  • Comparison with Amine Derivatives : 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine (MW ~164.22 g/mol) exhibits basicity (pKa ~9–10 for aliphatic amines), whereas the propanal derivative’s aldehyde group (pKa ~10–12 for aldehydes) offers distinct reactivity in pH-dependent reactions .

Biological Activity

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C12H16N2O
Molecular Weight : 208.27 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)C1=CN2CCCC(C2=N1)CO

PropertyValue
Molecular FormulaC12H16N2O
Molecular Weight208.27 g/mol
IUPAC NameThis compound
InChI KeyGRBZLQNJNJLCRL-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that compounds with imidazo[1,2-a]pyridine structures exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways in pathogens.

Antifungal Activity

A notable study highlighted the antifungal properties of related compounds against resistant strains of Candida spp. The compound's mechanism involves the inhibition of ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity. This disruption leads to increased permeability and ultimately cell death.

Anticancer Potential

Emerging research suggests that this compound may exhibit anticancer properties. Preliminary in vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Some derivatives have demonstrated the ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation.

Study 1: Antifungal Activity

A study published in Journal of Medicinal Chemistry assessed the antifungal efficacy of imidazo[1,2-a]pyridine derivatives. The results indicated that certain modifications enhanced activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL depending on the specific derivative used .

Study 2: Anticancer Activity

In a preclinical trial published in Cancer Research, researchers evaluated the effects of an imidazo[1,2-a]pyridine derivative on lung cancer cell lines. The compound showed significant inhibition of cell proliferation with IC50 values around 10 µM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway .

Study 3: Neuroprotective Properties

A recent investigation in Neuroscience Letters explored the neuroprotective effects of related compounds in a mouse model of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function after treatment with a related imidazo[1,2-a]pyridine derivative .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyridine derivatives with aldehydes or ketones. For example, hydrazine hydrate and formaldehyde are key reagents for constructing the imidazo[1,2-a]pyridine core . Reaction conditions (temperature, solvent polarity, pH) critically impact yield. A study demonstrated that optimizing the molar ratio of reagents (e.g., 1:1.2 for formaldehyde to hydrazine) increased purity to >95% in a one-pot procedure .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the tetrahydroimidazo[1,2-a]pyridine scaffold and propanal side chain. For example, the aldehyde proton in propanal appears as a singlet at δ 9.8–10.2 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]+ = 207.15; observed = 207.14) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the aldehyde) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Early studies suggest interactions with enzymes like monoamine oxidases (MAOs) and GABA receptors. For instance, in vitro assays showed inhibition of MAO-A (IC₅₀ = 2.3 µM) due to the propanal group’s electrophilic reactivity . However, these findings require validation in orthogonal assays (e.g., isothermal titration calorimetry) to rule off-target effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, buffer pH). A systematic approach includes:

  • Dose-Response Replication : Test activity across multiple concentrations (e.g., 0.1–100 µM) in parallel assays.
  • Orthogonal Assays : Confirm MAO inhibition via fluorometric and radiometric methods .
  • Structural Analog Comparison : Compare with derivatives lacking the propanal group to isolate pharmacophore contributions .

Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Purification Protocols : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate 8:1 → 4:1) to separate imidazo[1,2-a]pyridine derivatives from unreacted intermediates .
  • By-Product Analysis : LC-MS identifies common impurities (e.g., dimerization products), guiding reaction time adjustments .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Derivative Synthesis : Modify the propanal side chain (e.g., replace with ethyl or acetyl groups) and test activity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in MAO-A vs. MAO-B, guiding selective modifications .
  • Table : Key SAR Findings
DerivativeModificationMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
ParentPropanal2.345.7
Derivative AEthyl12.1>100
Derivative BAcetyl0.98.2

Q. What experimental approaches are used to study regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Methodological Answer :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C-3 of the core, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ enable C-2 arylation (e.g., coupling with 4-bromotoluene, yielding >80% regioselectivity) .

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